

# Application Notes and Protocols: Ruthenium(III) Chloride Trihydrate in Fuel Cell Catalysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ruthenium(III) chloride trihydrate

Cat. No.: B076067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ruthenium(III) chloride trihydrate** ( $\text{RuCl}_3 \cdot 3\text{H}_2\text{O}$ ) is a key precursor in the synthesis of advanced catalytic materials for fuel cells. Its primary application lies in the formulation of platinum-ruthenium (Pt-Ru) alloy catalysts, which are crucial for enhancing the performance and durability of Proton Exchange Membrane Fuel Cells (PEMFCs), particularly Direct Methanol Fuel Cells (DMFCs). The addition of ruthenium to platinum catalysts significantly improves their tolerance to carbon monoxide (CO), a common intermediate in methanol oxidation that can poison the platinum surface and degrade fuel cell performance.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for the synthesis and evaluation of ruthenium-based fuel cell catalysts.

## Key Applications of Ruthenium in Fuel Cell Catalysis

Ruthenium plays a multifaceted role in enhancing fuel cell performance:

- **CO Tolerance in PEMFCs:** In hydrogen-powered fuel cells running on reformatte gas (a mixture of hydrogen, carbon dioxide, and trace amounts of carbon monoxide), CO can strongly adsorb onto the platinum catalyst surface, blocking active sites for the hydrogen oxidation reaction (HOR). Ruthenium, when alloyed with platinum, promotes the oxidation of

CO to CO<sub>2</sub> at lower potentials through the "bifunctional mechanism."<sup>[1]</sup> In this mechanism, ruthenium provides oxygenated species (e.g., -OH) at lower potentials than platinum, which then react with CO adsorbed on adjacent platinum sites.<sup>[1]</sup> This keeps the platinum surface free for hydrogen oxidation. Carbon-supported Ru nanoparticles have demonstrated greater CO tolerance than platinum at cell currents above 500 mA cm<sup>-2</sup> and stability in a fuel stream containing 10% CO for over 160 hours.<sup>[3][4]</sup>

- **Methanol Oxidation in DMFCs:** Platinum-ruthenium catalysts are the state-of-the-art anode catalysts for the direct electro-oxidation of methanol in DMFCs.<sup>[2][5]</sup> The mechanism is similar to CO tolerance, where ruthenium facilitates the removal of adsorbed CO-like intermediates formed during methanol oxidation, thereby enhancing the overall reaction kinetics.<sup>[6]</sup> The bifunctional mechanism is widely accepted, with methanol adsorbing and dehydrogenating on platinum sites, while ruthenium sites aid in the oxidative removal of the resulting carbonaceous intermediates.<sup>[6]</sup>
- **Hydrogen Oxidation Reaction (HOR):** Ruthenium itself is a promising electrocatalyst for the HOR due to its metal-hydrogen bond energy being similar to that of platinum.<sup>[7]</sup> Mo-doped ruthenium-based electrocatalysts have been developed as ultrastable alternatives to platinum for HOR in high-temperature PEMFCs (HT-PEMFCs).<sup>[7]</sup>

## Data Presentation: Performance of Ruthenium-Based Catalysts

The following tables summarize quantitative data from various studies on fuel cells employing ruthenium-based catalysts.

Table 1: Performance of PtRu/C Catalysts Synthesized by Different Methods

Catalyst	Synthesis Method	Crystallite Size (nm)	Peak Power Density (mW cm <sup>-2</sup> )	Operating Conditions	Reference
PtRu/CARE	Ethylene Glycol Reduction	2.5	74.88	90°C, 3 atm O <sub>2</sub>	<a href="#">[4]</a>
PtRu/CFAM	Formic Acid Reduction	3.5	Not Reported	Not Reported	<a href="#">[4]</a>
PtRu/CARM	Methanol Reduction	5.0	Not Reported	Not Reported	<a href="#">[4]</a>
PtRu/C (Commercial)	Not Specified	2.5	Not Reported	Not Reported	<a href="#">[4]</a>

Table 2: Electrochemical Performance of PtRu/C Catalysts with Different Reducing Agents

Catalyst	Reducing Agent	Metal Particle Size (nm)	Mass Activity (A/g)	Reference
PtRu-P/C	NaH <sub>2</sub> PO <sub>2</sub>	2.5	309.05	<a href="#">[8]</a>
PtRu/C	HCHO	2.7	147.71	<a href="#">[8]</a>
PtRu/C	NaBH <sub>4</sub>	3.5	84.95	<a href="#">[8]</a>
Commercial PtRu/C	Not Specified	Not Reported	251.32	<a href="#">[8]</a>

Table 3: Performance of Mo-Doped Ru/C Catalysts in HT-PEMFCs

Catalyst	Peak Power Density (mW cm <sup>-2</sup> )	Temperature (°C)	Performance Change with 10,000 ppm CO	Reference
RuMo/C	~900	200	-10%	[7]
Ru/C	~750	200	Not Reported	[7]
Pt/C	Not Reported	200	Not Reported	[7]
RuMo/C	~780	160	-8%	[7]
Ru/C	Not Reported	160	Not Reported	[7]
RuMo/C	~360	120	-13%	[7]

## Experimental Protocols

### Protocol 1: Synthesis of Carbon-Supported Platinum-Ruthenium (PtRu/C) Catalyst

This protocol describes a chemical reduction method for synthesizing a PtRu/C electrocatalyst with a 1:1 atomic ratio of Pt:Ru.

#### Materials:

- **Ruthenium(III) chloride trihydrate** (RuCl<sub>3</sub>·3H<sub>2</sub>O)
- Hexachloroplatinic acid hexahydrate (H<sub>2</sub>PtCl<sub>6</sub>·6H<sub>2</sub>O)
- Vulcan XC-72 carbon black
- Sodium borohydride (NaBH<sub>4</sub>)
- Tetrahydrofuran (THF)
- Ethanol (CH<sub>3</sub>CH<sub>2</sub>OH)
- Deionized (DI) water

- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )

Procedure:

- Prepare the Support Dispersion: In a flask, disperse 60 mg of Vulcan XC-72 carbon black in a solution containing 6 mL of THF, 4.8 mL of ethanol, and 1.2 mL of DI water.[9]
- Add Metal Precursors: To the carbon dispersion, add 1.1 mL of 0.0193 M  $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$  solution and 2.63 mL of 0.048 M  $\text{RuCl}_3$  solution.[9]
- Ultrasonication and Stirring: Sonicate the suspension for 1 hour to ensure uniform mixing, followed by stirring for 20 hours at room temperature.[9]
- Reduction: Cool the suspension to 10°C in an ice bath. Slowly add an appropriate amount of  $\text{NaBH}_4$  and sodium carbonate solution to the stirred suspension to reduce the metal precursors to their metallic state. Continue stirring for 1 hour.[9]
- Washing and Drying: Filter the resulting catalyst powder and wash it thoroughly with DI water to remove any unreacted precursors and byproducts. Dry the PtRu/C catalyst in a vacuum oven at 60°C for 10 hours.[9]

## Protocol 2: Preparation of Catalyst Ink and Catalyst Coated Membrane (CCM)

This protocol outlines the steps for preparing a catalyst ink and fabricating a catalyst coated membrane for a fuel cell.

Materials:

- Synthesized PtRu/C catalyst powder
- Nafion® dispersion (e.g., 5 wt%)
- Isopropanol (IPA)
- DI water
- Nafion® 117 membrane

**Procedure:**

- Catalyst Ink Formulation:
  - Weigh a specific amount of the PtRu/C catalyst powder.
  - Prepare a solvent mixture, typically a 1:1 volume ratio of IPA and DI water.[5]
  - Add the catalyst powder to the solvent mixture.
  - Add the Nafion® dispersion to the mixture. A common ratio is 30 wt% Nafion to 70 wt% Pt/C catalyst.[5]
  - Ultrasonicate the mixture for at least 15 minutes to form a homogeneous catalyst ink.[10]
- Catalyst Coated Membrane (CCM) Fabrication (Spray Coating Method):
  - Fix the Nafion® 117 membrane onto a heated vacuum table (e.g., 50-80°C).[5]
  - Use an ultrasonic spray coater to apply the catalyst ink evenly onto one side of the membrane to form the anode layer.[3]
  - Control the catalyst loading (e.g., 0.8 mg Pt cm<sup>-2</sup>) by adjusting the spray parameters and the amount of ink deposited.[3]
  - Dry the anode layer.
  - Repeat the process on the other side of the membrane with a suitable cathode catalyst (e.g., Pt/C) to the desired loading (e.g., 2 mg Pt cm<sup>-2</sup>).[3]
  - The resulting CCM is then ready for assembly into a membrane electrode assembly (MEA).

## Protocol 3: Electrochemical Evaluation of the Catalyst

This protocol describes the electrochemical characterization of the prepared catalyst using cyclic voltammetry (CV) and CO stripping voltammetry.

**Apparatus:**

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Working electrode (glassy carbon electrode with a thin film of the catalyst)
- Counter electrode (e.g., platinum wire)
- Reference electrode (e.g., Ag/AgCl or Reversible Hydrogen Electrode - RHE)
- Electrolyte: 0.5 M H<sub>2</sub>SO<sub>4</sub>
- High-purity nitrogen (N<sub>2</sub>) and carbon monoxide (CO) gas

**Procedure:**

- Cyclic Voltammetry (CV) for Electrochemical Surface Area (ECSA) Determination:
  - Prepare a working electrode by depositing a small amount of the catalyst ink onto a glassy carbon electrode and letting it dry.
  - Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the deaerated (N<sub>2</sub>-purged) 0.5 M H<sub>2</sub>SO<sub>4</sub> electrolyte.
  - Record a CV by sweeping the potential between 0.05 V and 1.0 V vs. RHE at a scan rate of 50 mV s<sup>-1</sup>.[\[11\]](#)
  - The ECSA can be calculated from the charge associated with the hydrogen desorption region of the CV, assuming a charge of 210  $\mu$ C cm<sup>-2</sup> for the oxidation of a monolayer of hydrogen on a platinum surface.[\[11\]](#)
- CO Stripping Voltammetry for CO Tolerance Evaluation:
  - Hold the working electrode potential at a low value (e.g., 0.1 V vs. RHE) while bubbling CO through the electrolyte for about 20 minutes to ensure complete adsorption of a CO monolayer on the catalyst surface.[\[6\]](#)
  - Purge the electrolyte with N<sub>2</sub> for at least 40 minutes to remove all dissolved CO.[\[6\]](#)

- Record a positive-going linear sweep voltammogram from 0.1 V to 1.2 V vs. RHE at a scan rate of 20 mV s<sup>-1</sup>.[\[6\]](#)
- The peak in the voltammogram corresponds to the oxidative stripping of the adsorbed CO. The onset potential and the peak potential of this stripping wave are indicators of the catalyst's CO tolerance. A lower potential indicates better CO tolerance.

## Protocol 4: Single-Cell Fuel Cell Performance Testing

This protocol describes how to evaluate the performance of the prepared MEA in a single-cell fuel cell test station.

Apparatus:

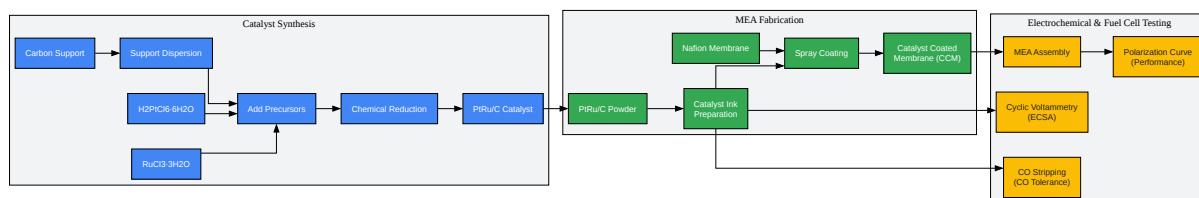
- Fuel cell test station
- Single-cell hardware
- MEA
- Gas diffusion layers (GDLs)
- Gaskets

Procedure:

- MEA Assembly: Assemble the MEA, GDLs, and gaskets into the single-cell hardware according to the manufacturer's instructions.
- Cell Conditioning (Break-in):
  - Heat the cell to the desired operating temperature (e.g., 80°C).[\[3\]](#)
  - Supply humidified hydrogen to the anode and humidified air or oxygen to the cathode at specified flow rates.
  - Operate the cell under a constant load or a series of increasing loads for a period of time to activate the MEA.

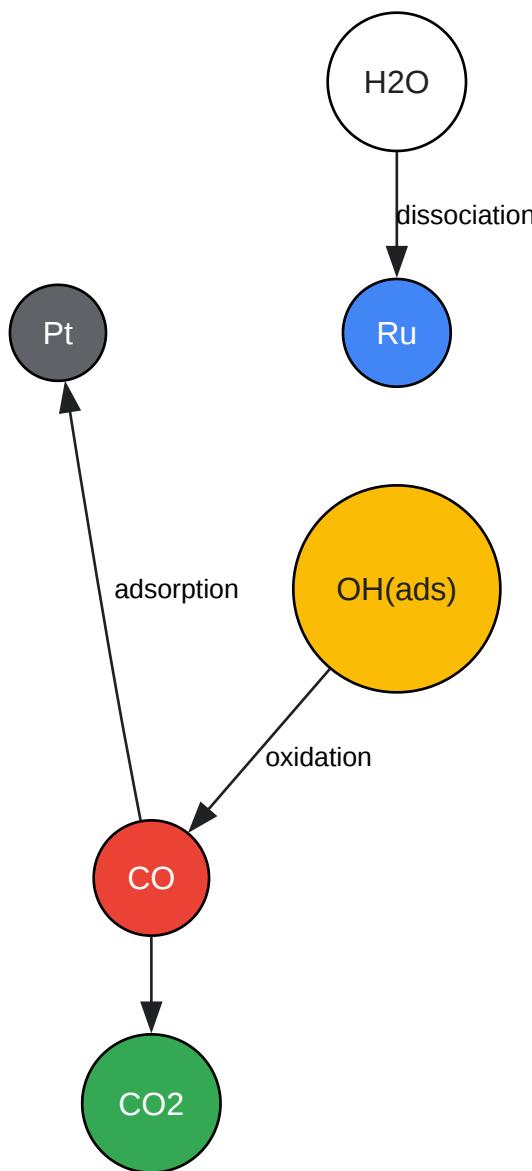
- Polarization Curve Measurement:
  - Set the operating conditions (temperature, gas flow rates, humidity, and backpressure). For a DMFC, feed a methanol solution (e.g., 1 M) to the anode at a specific flow rate (e.g., 35  $\text{mL min}^{-1}$ ) and oxygen to the cathode (e.g., 0.3 slpm).[3][12]
  - Use a potentiostat or an electronic load to control the current density drawn from the cell.
  - Start at open-circuit voltage (zero current) and incrementally increase the current density, allowing the cell voltage to stabilize at each step (e.g., for 15 minutes).[13]
  - Record the corresponding cell voltage at each current density.
  - Plot the cell voltage (V) as a function of current density ( $\text{mA cm}^{-2}$ ) to obtain the polarization curve.[12]
  - From the polarization curve, determine key performance metrics such as the open-circuit voltage, maximum power density, and voltage at specific current densities.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow from catalyst synthesis to fuel cell testing.

[Click to download full resolution via product page](#)

Caption: Bifunctional mechanism for CO oxidation on a Pt-Ru catalyst.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GAIA - Video#1 - Fabrication of an automotive MEA for proton exchange membrane fuel cells [gaia-fuelcell.eu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Comparative performance of PtRu/C catalysts synthesized by different methods for direct methanol fuel cells under various operating conditions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation Process of CCM Method - Catalyst Coated Membrane [cheersonic-liquid.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. PtRu/C catalyst slurry preparation for large-scale decal transfer with high performance of proton exchange membrane fuel cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical Active Surface Area (ECSA) Testing Principles and Methods [neware.net]
- 12. Polarization Curves [fuelcellstore.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- To cite this document: BenchChem. [Application Notes and Protocols: Ruthenium(III) Chloride Trihydrate in Fuel Cell Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076067#ruthenium-iii-chloride-trihydrate-in-fuel-cell-catalysis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)